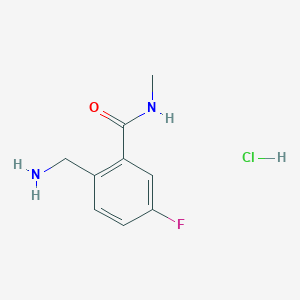
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with formaldehyde and methylamine under acidic conditions to form the intermediate 5-fluoro-2-nitro-N-methylbenzamide. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 2-(Aminomethyl)-5-fluoro-N-methylbenzamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-chloro-N-methylbenzamide HCl
- 2-(Aminomethyl)-5-bromo-N-methylbenzamide HCl
- 2-(Aminomethyl)-5-iodo-N-methylbenzamide HCl
Uniqueness
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H12ClFN2O |
|---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluoro-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-12-9(13)8-4-7(10)3-2-6(8)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |
InChI Key |
QZLDLACUKDXXJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8450332.png)
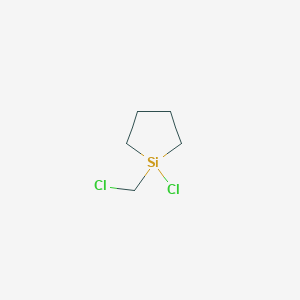
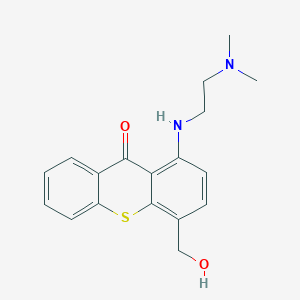
![4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone](/img/structure/B8450353.png)
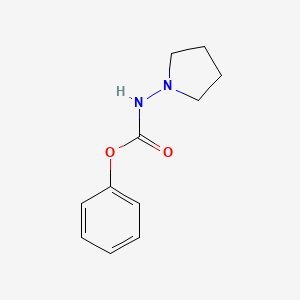

![ethyl 2-[(2S)-pyrrolidin-2-yl]acetate](/img/structure/B8450360.png)
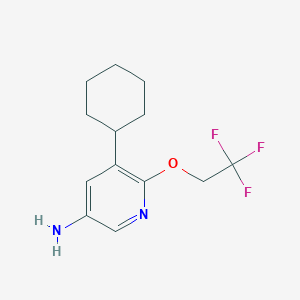
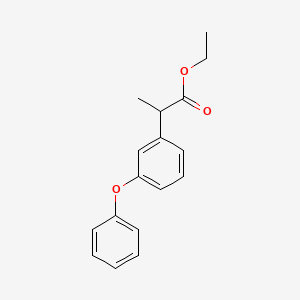
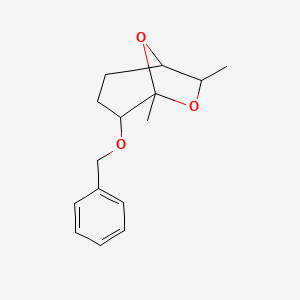
![Ethyl 3-[(thiophen-2-ylmethyl)(formyl)amino]propanoate](/img/structure/B8450390.png)
![2-Chloro-4-cyclopropylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8450398.png)
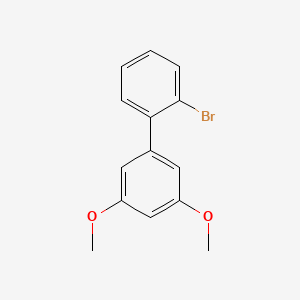
![3-Azabicyclo[3.2.2]nonane-3-propanamine](/img/structure/B8450440.png)
